molecular formula C6H3F3N2O3 B14754333 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid CAS No. 657-54-5

6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid

Cat. No.: B14754333
CAS No.: 657-54-5
M. Wt: 208.09 g/mol
InChI Key: IUCPUXNWJAWYAV-UHFFFAOYSA-N
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Description

6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with trifluoroacetic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used under conditions that may include elevated temperatures and the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biochemical pathways.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
  • 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
  • 2-oxo-4-(trifluoromethyl)pyrimidine

Uniqueness

6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. The combination of the oxo and carboxylic acid functionalities further broadens its applicability in various chemical transformations and biological studies.

Properties

CAS No.

657-54-5

Molecular Formula

C6H3F3N2O3

Molecular Weight

208.09 g/mol

IUPAC Name

6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)5-10-2(4(13)14)1-3(12)11-5/h1H,(H,13,14)(H,10,11,12)

InChI Key

IUCPUXNWJAWYAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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